molecular formula C19H10FN3O2S2 B2989008 3-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one CAS No. 862974-67-2

3-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B2989008
CAS No.: 862974-67-2
M. Wt: 395.43
InChI Key: GVQHXYFHNTVCHM-UHFFFAOYSA-N
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Description

3-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one is a sophisticated hybrid heterocyclic compound designed for advanced scientific research. It integrates a coumarin (chromen-2-one) core structure with a 4-fluorobenzo[d]thiazole unit via an aminothiazole linker, a design strategy that combines pharmacophores known for diverse biological and optical properties. The coumarin scaffold is widely recognized for its photobiological characteristics and is extensively investigated as a fluorescent material for applications such as solar energy collectors, charge-transfer agents, non-linear optical materials, fluorescent probes, and organic light-emitting diodes (OLEDs) . The benzothiazole moiety, particularly when substituted with fluorine, contributes significant electro-optical properties and is associated with a range of pharmacological activities, including anti-tubercular effects . The logical molecular hybridization technique used in its design aims to create a single entity with enhanced or novel properties for probing biological systems or developing new materials. The specific presence of the fluorine atom on the benzothiazole ring can influence the compound's electronic characteristics, lipophilicity, and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies in drug discovery, especially in the search for new anti-infective agents . In research settings, this compound serves as a valuable scaffold for the synthesis of new derivatives with potential bioactivity. It is intended for use in in-vitro studies only and is not approved as a drug for the prevention, treatment, or cure of any medical condition.

Properties

IUPAC Name

3-[2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10FN3O2S2/c20-12-5-3-7-15-16(12)22-19(27-15)23-18-21-13(9-26-18)11-8-10-4-1-2-6-14(10)25-17(11)24/h1-9H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQHXYFHNTVCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one is a hybrid molecule that integrates thiazole and coumarin moieties. This combination has been explored for its potential biological activities, particularly in the context of neurodegenerative diseases and various forms of cancer. Understanding the biological activity of this compound can provide insights into its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H12FN3O2S2C_{16}H_{12}FN_3O_2S^2. The structure features a coumarin core linked to thiazole rings, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

1. Acetylcholinesterase Inhibition

Research has indicated that compounds with a coumarin-thiazole structure exhibit significant acetylcholinesterase (AChE) inhibitory activity. A study reported that similar compounds demonstrated IC50 values as low as 2.7 µM, suggesting potential applications in treating Alzheimer’s disease by enhancing acetylcholine levels in the brain .

2. Anticancer Activity

The thiazole derivatives have been associated with anticancer properties. For instance, structure-activity relationship (SAR) studies have shown that modifications to the thiazole ring can enhance potency against various cancer cell lines. The hybrid nature of the compound may offer synergistic effects that enhance its efficacy .

3. Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. The incorporation of electron-withdrawing groups, such as fluorine, has been shown to improve the antibacterial and antifungal properties of thiazole-based compounds .

Study on AChE Inhibition

A detailed investigation into the AChE inhibitory potential of related compounds revealed that those with a similar structural framework to our compound exhibited promising results in vitro. The study utilized molecular docking techniques to elucidate binding interactions, confirming that these compounds could effectively bind to the active site of AChE, leading to significant inhibition .

Anticancer Efficacy Against HepG2 Cells

In vitro studies have demonstrated that thiazole derivatives possess moderate anticancer activity against HepG2 liver cancer cells. The findings suggested that specific modifications to the thiazole ring could lead to enhanced cytotoxicity while maintaining low toxicity towards normal cells .

Data Table: Summary of Biological Activities

Activity TypeTest SystemIC50/EffectivenessReference
Acetylcholinesterase InhibitionIn vitro (AChE assay)2.7 µM
Anticancer ActivityHepG2 cellsModerate efficacy
Antimicrobial ActivityVarious bacterial strainsVariable efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of coumarin-thiazole hybrids. Key structural analogues include:

Compound Name Substituents/Modifications Key Properties Reference
3-(2-(2-(4-(Trifluoromethyl)benzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one (3a) Trifluoromethylbenzylidene hydrazine High thermal stability (mp >300°C), IR ν(C=O)=1727 cm⁻¹, pKa=7.6, optimized Cr(VI) complexation at pH 7.0 .
3-(2-(2-(Naphthalen-2-ylmethylidene)hydrazino)thiazol-4-yl)-2H-chromen-2-one (5o) Naphthalene substituent Moderate yield (79%), m.p. 225–227°C, 1H NMR δ 7.30–8.60 (Ar-H), anti-proliferative activity against tumor cells .
3-(2-Amino-1,3-thiazol-4-yl)-2H-chromen-2-one (1) Unsubstituted amino group Precursor for acetamide derivatives; synthesized via 3-bromoacetylcoumarin and thiourea .
6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one (4) Bromo and methyl groups on coumarin and thiazole Synthesized via piperidine-catalyzed condensation; used in fluorescence studies .
(E)-3-(2-(2-Benzylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one (Compound 16) Benzylidene hydrazine No anti-biofilm activity against Staphylococcus aureus (MIC >128 μg/mL) .

Physicochemical Properties

  • pKa : The trifluoromethyl analogue (3a) has a pKa of 7.6, enabling pH-dependent complexation with metal ions like Cr(VI) .
  • Thermal stability: Fluorinated derivatives (e.g., 3a) exhibit higher melting points (>300°C) compared to non-fluorinated analogues (e.g., 5o: 225–227°C) due to enhanced intermolecular interactions .
  • Spectroscopic features :
    • IR: C=O stretches at ~1727 cm⁻¹ (consistent across coumarin-thiazoles) .
    • 1H NMR: Thiazole C5-H and coumarin C4-H protons resonate at δ 7.30–8.60 .

Key Research Findings and Challenges

  • Advantages of fluorination : The 4-fluoro group improves metabolic stability and binding affinity in biological targets, as seen in related fluorinated heterocycles .
  • Limitations : Current synthetic routes for coumarin-thiazoles often require column chromatography, reducing scalability .
  • Future directions : Optimizing microwave or ball-milling techniques for fluorinated derivatives could address yield and purity challenges .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the presence of the coumarin core (δ ~6.2–8.5 ppm for aromatic protons) and thiazole/benzothiazole moieties.
  • FTIR : Identify key functional groups (C=O stretch at ~1700 cm1^{-1}, C=N stretch at ~1600 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, observing the [M+H]+^+ or [M-H]^- peak .

Q. Advanced Analysis

  • Single-Crystal X-Ray Diffraction : Resolve structural ambiguities (e.g., torsion angles, hydrogen bonding) using SHELXL for refinement. For example, orthorhombic space group Pna21_1 was reported for analogous compounds .
  • Elemental Analysis : Validate C, H, N, S percentages with ≤0.3% deviation from theoretical values .

How can structural ambiguities in crystallographic data be resolved, particularly regarding noncovalent interactions?

Q. Methodological Approach

  • SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for refinement, leveraging constraints for disordered regions.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) contributing to crystal packing. For example, π-stacking distances of 3.5–4.0 Å are common in coumarin-thiazole hybrids .
  • DFT Calculations : Validate hydrogen-bonding energetics and molecular electrostatic potential (MEP) surfaces to explain interaction preferences .

How should researchers analyze discrepancies in reported bioactivity data for this compound?

Q. Advanced Strategy

  • In Vitro Assay Reproducibility : Standardize protocols (e.g., MTT assay for antiproliferative activity) using consistent cell lines (e.g., HeLa, MCF-7) and controls.
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 4-fluoro vs. 4-methoxy groups) on bioactivity. For example, fluorinated analogs often show enhanced cellular uptake .
  • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with targets (e.g., kinases, DNA topoisomerases) and reconcile conflicting activity data .

What computational methods are recommended for studying the compound’s supramolecular interactions?

Q. Methodological Guidance

  • DFT with NCIplot : Visualize noncovalent interaction regions using reduced density gradient (RDG) isosurfaces.
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO/water mixtures) on conformational stability.
  • Hückel Theory for π-Systems : Predict charge distribution in the coumarin-thiazole scaffold to explain aggregation trends .

How can synthetic byproducts or regioisomers be identified and minimized?

Q. Advanced Techniques

  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to separate regioisomers.
  • Tandem MS/MS : Fragment ions (e.g., m/z 285 for coumarin-thiazole cleavage) distinguish byproducts.
  • Reaction Monitoring : Employ in situ FTIR or Raman spectroscopy to track intermediate formation (e.g., thiourea derivatives) .

What strategies are effective for enhancing the compound’s stability in biological assays?

Q. Methodological Solutions

  • Lyophilization : Prepare stable amorphous solid dispersions using polyvinylpyrrolidone (PVP) as a matrix.
  • Protective Group Chemistry : Introduce acetyl or tert-butoxycarbonyl (Boc) groups to shield reactive sites (e.g., amino groups) during storage .
  • pH Optimization : Maintain assay buffers at pH 7.4 to prevent hydrolysis of the coumarin lactone ring.

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